

Ethylmercury chloride CAS number and molecular structure

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Compound of Interest		
Compound Name:	Ethylmercury chloride	
Cat. No.:	B110762	Get Quote

An In-depth Technical Guide to Ethylmercury Chloride for Researchers and Scientists

Overview

Ethylmercury chloride (C₂H₅HgCl) is an organomercury compound with historical significance as a fungicide and preservative.[1] Due to its toxicity, its use is now highly restricted, but it remains a compound of interest in toxicological and environmental research, particularly as a metabolite of the vaccine preservative Thimerosal.[1][2] This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and mechanisms of toxicity, tailored for professionals in research and drug development.

Chemical Identity

• IUPAC Name: chloro(ethyl)mercury[3]

CAS Number: 107-27-7[1][3][4]

Molecular Formula: C₂H₅ClHg[3]

• Synonyms: Chloroethylmercury, Ethylmercuric Chloride, EMC, Granosan[3]

Molecular Structure



Ethylmercury chloride consists of an ethyl group (CH₃CH₂—) covalently bonded to a mercury(II) center, which is in turn bonded to a chloride ion. The C-Hg-Cl geometry is linear.[4]

• SMILES: CC[Hg]Cl[4]

InChi Key: QWUGXIXRFGEYBD-UHFFFAOYSA-M[1][3][4]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for **ethylmercury chloride**, with comparisons to related mercury compounds for context.

Table 1: Physicochemical Properties of Ethylmercury Chloride

Property	Value	Reference
Molecular Weight	265.10 g/mol	[3]
Appearance	Silver iridescent crystals or white fluffy solid	[3]
Solubility	Insoluble in water; Soluble in hot ethanol or ether	[1]

| InChi | InChi=1S/C2H5.ClH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1 |[3] |

Table 2: Comparative Acute Toxicity Data

Compound	Formula	LD50 (mg Hg/kg, oral in mice)	Primary Target Organs
Ethylmercury chloride	C₂H₅ClHg	12	Kidney, Brain
Methylmercury chloride	CH₃HgCl	14	Brain, Kidney

| Mercuric Chloride (Inorganic) | HgCl2 | 37 | Kidney |



Data compiled from Benchchem[1].

Table 3: Biotransformation in Animal Models (Rats)

Compound	% Inorganic Hg in Kidneys	% Inorganic Hg in Brain
Ethylmercury	70%	40-50%

| Methylmercury | <10% | <5% |

Data reflects the higher rate at which ethylmercury is metabolized to inorganic mercury compared to methylmercury. Data compiled from Benchchem[1].

Experimental Protocols

Caution: **Ethylmercury chloride** is extremely toxic. All handling and synthesis must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All waste must be disposed of according to institutional and regulatory guidelines for hazardous mercury compounds.

Synthesis of Ethylmercury Chloride via Grignard Reagent

This protocol describes the synthesis of **ethylmercury chloride** from an ethylmagnesium halide (Grignard reagent) and mercuric chloride. This is a standard and reliable method for forming carbon-mercury bonds.[5]

Materials:

- Magnesium turnings
- · Ethyl bromide or ethyl iodide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Mercuric chloride (HgCl₂)



• Standard glassware for anhydrous reactions (e.g., flame-dried, under inert atmosphere)

Procedure:

- Preparation of Grignard Reagent:
 - In a three-necked, flame-dried flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
 - Add a small volume of anhydrous ether.
 - Slowly add a solution of ethyl bromide in anhydrous ether from the dropping funnel to initiate the reaction. The reaction is exothermic and should begin to reflux. Maintain a gentle reflux by controlling the addition rate.
 - After all the ethyl bromide has been added, continue to stir until the magnesium is consumed.
- Reaction with Mercuric Chloride:
 - Cool the freshly prepared Grignard solution in an ice bath.
 - In a separate flask, prepare a solution of mercuric chloride in anhydrous ether.
 - Slowly add the mercuric chloride solution to the stirred, cooled Grignard reagent. A 1:1
 molar ratio of Grignard reagent to HgCl₂ is crucial for selectively forming the RHgX
 product.[5]
 - A precipitate of magnesium halide salts will form.
- Work-up and Isolation:
 - After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
 - Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.



- o Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry with anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield crude **ethylmercury chloride**.
- Purification:
 - The product can be purified by recrystallization from a suitable solvent like hot ethanol.

Analytical Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound.

- 1. Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This is a highly sensitive technique for mercury speciation.[6][7]
- Sample Preparation: Samples (e.g., tissues, environmental matrices) are typically digested (e.g., with tetramethylammonium hydroxide) and extracted.[6]
- Derivatization: The extracted mercury species are derivatized to make them volatile for GC analysis. Common agents include butylmagnesium chloride (to form butylated derivatives) or sodium tetraethylborate.[6]
- GC Separation: A capillary column (e.g., DB-5) is used to separate the derivatized mercury compounds.
- ICP-MS Detection: The GC eluent is introduced into the ICP-MS, which atomizes and ionizes the compounds. The instrument detects specific mercury isotopes (e.g., ²⁰²Hg), providing excellent sensitivity and specificity.[8]
- 2. High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This method is suitable for non-volatile or thermally labile compounds.[8][9]
- Sample Preparation: Microwave-assisted extraction with a complexing agent like 2mercaptoethanol is effective for extracting mercury species from solid matrices like sediments.[9]



- HPLC Separation: A reversed-phase C18 column is commonly used.[9]
- Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate) with an organic modifier (e.g., acetonitrile) and a complexing agent (e.g., 2mercaptoethanol) to stabilize the mercury species.[9]
- ICP-MS Detection: The HPLC eluent is directly coupled to the ICP-MS for quantification of mercury isotopes. This setup allows for the simultaneous speciation of inorganic mercury, methylmercury, and ethylmercury.[8]

Visualized Workflows and Pathways Synthesis and Characterization Workflow



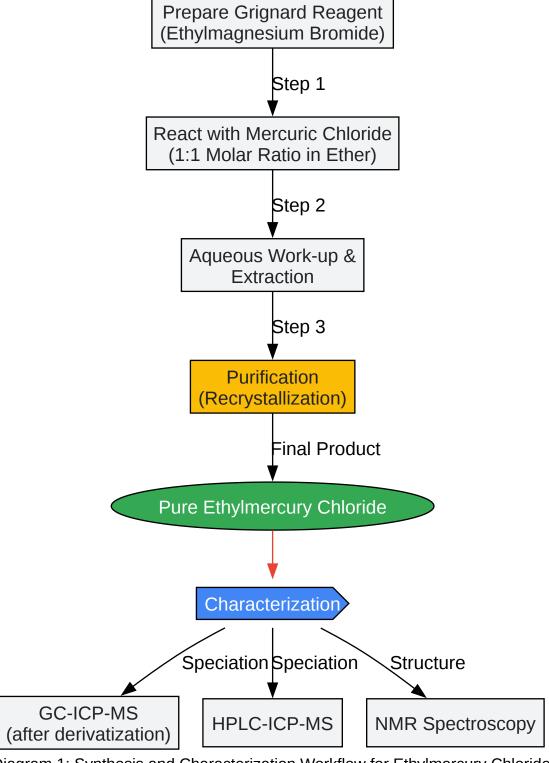


Diagram 1: Synthesis and Characterization Workflow for Ethylmercury Chloride



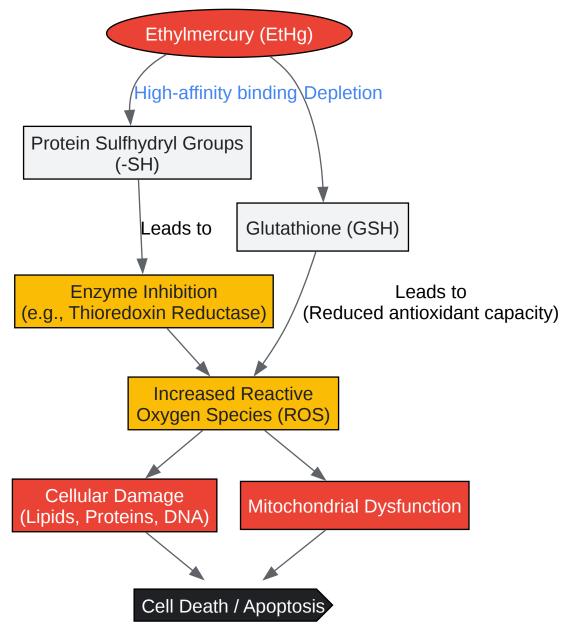


Diagram 2: Cellular Toxicity Pathway of Ethylmercury Chloride

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